molecular formula C7H16Br2N2 B3106698 1-Cyclopropylpiperazine dihydrobromide CAS No. 159974-58-0

1-Cyclopropylpiperazine dihydrobromide

Cat. No.: B3106698
CAS No.: 159974-58-0
M. Wt: 288.02
InChI Key: CVUIDGROGBCNHZ-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Organic Synthesis

Piperazine and its derivatives are ubiquitous in the realm of organic synthesis and medicinal chemistry, recognized for their versatile applications and broad spectrum of biological activities. nih.govnih.gov The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a privileged scaffold in drug discovery. google.com Its presence in a multitude of clinically approved drugs is a testament to its importance.

The utility of piperazine derivatives stems from several key features:

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring imparts a degree of rigidity to molecules, which can be crucial for specific receptor binding.

Physicochemical Properties: The two nitrogen atoms can be functionalized to modulate a compound's polarity, solubility, and basicity, thereby influencing its pharmacokinetic properties. nih.gov

Synthetic Versatility: The secondary amine functionalities of the piperazine core provide convenient handles for the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships. organic-chemistry.orgmdpi.com

Piperazine derivatives have been successfully employed in the development of therapeutic agents across various disease areas, including but not limited to:

Antipsychotics

Antidepressants nih.gov

Antihistamines

Anticancer agents

Antiviral agents

The synthesis of piperazine derivatives has been an area of intensive research, with numerous methods developed for the construction and functionalization of the piperazine ring. organic-chemistry.orgresearchgate.net

Role of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is a unique and valuable substituent in molecular design. Its incorporation into organic molecules can profoundly influence their physical, chemical, and biological properties. The strained nature of the cyclopropyl ring endows it with distinct electronic and conformational characteristics that are exploited by medicinal chemists and materials scientists.

Key contributions of the cyclopropyl moiety include:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism compared to those in larger alkyl groups. This can lead to an improved metabolic profile and a longer in vivo half-life for drug candidates.

Conformational Restriction: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which can enhance its binding affinity for a biological target.

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, pKa, and other key physicochemical parameters, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Mechanistic Research Focus on 1-Cyclopropylpiperazine (B79534) Dihydrobromide

While extensive research on the broader class of cyclopropylpiperazine derivatives is well-documented, specific, in-depth structural and mechanistic studies on 1-Cyclopropylpiperazine dihydrobromide are less prevalent in publicly accessible literature. The primary focus of research involving this compound appears to be its utilization as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The research interest in this compound is largely predicated on the combined benefits of its constituent moieties. The dihydrobromide salt form is often preferred in synthetic chemistry due to its crystalline nature, which facilitates purification and enhances stability and shelf-life. The acidic nature of the hydrobromic acid salt ensures that the piperazine nitrogens are protonated, rendering them less susceptible to undesired side reactions.

Table 1: Physicochemical Properties of 1-Cyclopropylpiperazine

PropertyValue
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
AppearanceColorless to light yellow liquid
Boiling Point185-187 °C
Density0.96 g/cm³
SolubilitySoluble in water and common organic solvents

Note: The data in this table pertains to the free base form of 1-cyclopropylpiperazine.

The synthesis of this compound would typically involve the reaction of 1-cyclopropylpiperazine with two equivalents of hydrobromic acid in a suitable solvent. The resulting salt would then be isolated by precipitation and filtration.

Further research into the solid-state structure of this compound, including single-crystal X-ray diffraction studies, would provide valuable insights into its conformational preferences and intermolecular interactions. Such studies would be instrumental in understanding its reactivity and in the rational design of new synthetic methodologies and novel bioactive molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpiperazine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUIDGROGBCNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Cyclopropylpiperazine Dihydrobromide

Strategies for Piperazine (B1678402) Ring Formation

The piperazine scaffold is a crucial structural motif in a vast array of pharmaceuticals and biologically active compounds. rsc.org Its unique six-membered ring containing two opposing nitrogen atoms imparts favorable physicochemical properties, including structural rigidity and hydrogen bonding capabilities. researchgate.net Consequently, the development of efficient and versatile synthetic methodologies for constructing the piperazine ring is a central focus in medicinal and organic chemistry. This section explores advanced strategies for the formation of the piperazine ring, a key step in the synthesis of compounds such as 1-Cyclopropylpiperazine (B79534) Dihydrobromide.

Catalytic Reductive Cyclization Approaches for N-Heterocycles

Catalytic reductive cyclization has emerged as a powerful strategy for the synthesis of N-heterocycles, including the piperazine core. globethesis.comresearchgate.net This approach typically involves the formation of a linear precursor containing the necessary atoms, followed by a metal-catalyzed reduction and intramolecular cyclization to yield the desired heterocyclic ring.

A notable advancement in piperazine synthesis is a method that builds the piperazine ring from a primary amino group through the catalytic reductive cyclization of dioximes. nih.govnih.gov This strategy involves a sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov

The proposed mechanism for this transformation involves several key steps. Initially, the catalytic hydrogenolysis of both N-O bonds in the dioxime intermediate occurs, leading to a diimine intermediate. This is followed by cyclization to form a dihydropyrazine (B8608421). Subsequent hydrogenation of the C=N bond, elimination of ammonia, and reduction of a second dihydropyrazine intermediate afford the final piperazine product. nih.gov A significant advantage of this pathway is its potential for stereospecificity; in the reductive cyclization of certain diketooximes, cis-isomers of the corresponding piperazines are formed predominantly, and in some cases, exclusively. nih.govresearchgate.net This method provides a unique synthetic route to cis-2,6-disubstituted piperazines. nih.gov

CatalystSubstrateProductYieldKey Finding
5% Pd/CUnsymmetrically substituted dioximesRacemic 2-substituted N-Boc-protected piperazinesGoodSuccessful reductive cyclization of unsymmetrical dioximes. nih.gov
Pd or NiBis(oximino alkyl) amineSubstituted piperazinesNot specifiedGeneral applicability for converting primary amines into piperazines. researchgate.net

Hydrogenation catalysts are fundamental to reductive cyclization and other piperazine synthesis methods. Palladium on carbon (Pd/C) and Raney Nickel are two of the most commonly employed heterogeneous catalysts for these transformations. acsgcipr.orgacs.org

Palladium on Carbon (Pd/C): This catalyst is highly effective for various hydrogenation reactions, including the reduction of oximes in dioxime cyclization pathways to form piperazines. nih.gov It is generally preferred for its high activity and selectivity under relatively mild conditions. core.ac.uk The efficiency of Pd/C can be influenced by modifiers and reaction conditions, which can be tuned to achieve desired outcomes, such as selective reduction of one functional group in a multifunctional molecule. core.ac.ukresearchgate.net

Raney Nickel: Raney Nickel is a cost-effective alternative to precious metal catalysts like palladium. acs.org It is particularly advantageous in situations where chemoselectivity is a concern or where the accumulation of hydroxylamine (B1172632) intermediates could be problematic. acsgcipr.org Though often pyrophoric, non-pyrophoric formulations are available, and it can be used in continuous flow reactors with catalyst recycling. acsgcipr.orgacs.org The activity and selectivity of Raney Nickel can be fine-tuned by adding small amounts of other metals. acs.org

CatalystKey AdvantagesCommon Applications in Heterocycle SynthesisRef.
Palladium on Carbon (Pd/C)High activity, high selectivity, operates under mild conditions.Reductive cyclization of dioximes, reduction of nitro groups, debenzylation. nih.govcore.ac.uk
Raney NickelCost-effective, reduces hydroxylamine accumulation, tunable selectivity.Hydrogenation of nitriles, reduction of nitro compounds, saturation of aromatic rings. acsgcipr.orgacs.org

Reductive Amination Protocols for Piperazine Scaffolds

Reductive amination is a cornerstone reaction in amine synthesis and has been effectively applied to the construction of piperazine scaffolds. researchgate.net This method typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, or an intramolecular reaction of an amino-aldehyde or amino-ketone, followed by reduction of the resulting imine or enamine intermediates.

A direct approach involves the intramolecular reductive amination of precursors containing both amine and carbonyl functionalities. researchgate.net More versatile strategies often employ intermolecular reactions. For instance, piperazine derivatives can be synthesized through an iterative reductive amination process. nih.gov This can begin with the protection of a primary amine on a piperazine precursor, followed by a reductive amination reaction with a ketone. Subsequent deprotection and further reductive aminations can be used to build more complex, substituted piperazine structures. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used in these protocols to selectively reduce the imine intermediate in the presence of other functional groups. nih.gov

Reaction TypeKey ReagentsIntermediateSignificance
Iterative Reductive Amination2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone, NaBH(OAc)₃Protected piperazine-based compoundsAllows for the controlled, step-wise construction of complex polyamine structures on a piperazine core. nih.gov
Intramolecular Reductive AminationAmino-dicarbonyl precursor, reducing agent (e.g., IRED enzyme)Cyclic imineEnzymatic approaches offer high stereoselectivity for the synthesis of chiral piperazines. researchgate.net

Organometallic Catalysis in Piperazine Ring Construction (e.g., Pd-catalyzed, Gold-catalyzed)

Organometallic catalysis provides powerful and efficient pathways for C-N bond formation, a critical step in piperazine ring construction. Palladium and gold catalysts, in particular, have been extensively developed for this purpose.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the synthesis of N-arylpiperazines. organic-chemistry.org Recent methodologies have focused on creating more efficient and environmentally friendly processes. One such method allows for the rapid synthesis of arylpiperazines from aryl chlorides and piperazine under aerobic, solvent-free conditions. organic-chemistry.org This approach is notable for its speed, achieving high yields in as little as 10 minutes, and its effectiveness with electron-rich and sterically hindered aryl chlorides, which are often challenging substrates. organic-chemistry.org

Gold-Catalyzed Synthesis: Homogeneous gold catalysis has become a powerful tool for activating π-systems like alkynes and allenes towards nucleophilic attack, enabling the construction of various heterocyclic structures. mdpi.com Gold catalysts can promote intramolecular hydroamination or cycloisomerization reactions of substrates containing both an amine and an alkyne, leading to the formation of N-heterocycles. mdpi.commdpi.com Furthermore, gold nanoparticles, when combined with a Lewis base such as piperazine, have been shown to catalyze selective hydrogenation reactions through the heterolytic cleavage of H₂, demonstrating a cooperative effect between the metal surface and the ligand. rsc.org

Catalyst TypeReactionAdvantagesRef.
PalladiumBuchwald-Hartwig AminationFacile, rapid, aerobic, solvent-free conditions for N-arylpiperazines. organic-chemistry.org
Gold (Homogeneous)Cycloisomerization/Hydroamination of aminoalkynesMild reaction conditions, high functional group tolerance. mdpi.commdpi.com
Gold (Nanoparticles)Selective Hydrogenation (with piperazine as co-catalyst)Cooperative catalysis, heterolytic H₂ activation under mild conditions. rsc.org

Photochemical and Electrochemical Approaches for Piperazine Synthesis

Modern synthetic chemistry increasingly utilizes light and electricity as reagents to drive chemical transformations, offering unique reactivity and greener alternatives to traditional methods.

Photochemical Approaches: Photoredox catalysis has enabled the development of powerful methods for the functionalization of piperazine scaffolds, particularly through direct C-H functionalization. mdpi.com In a typical mechanism, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a piperazine derivative. This generates a highly reactive nitrogen-centered radical cation, which can then undergo deprotonation to form an α-amino radical. This radical intermediate can then be coupled with various partners, such as heteroarenes, to form new C-C bonds at the carbon atom of the piperazine ring. mdpi.com While these methods primarily focus on functionalization rather than de novo ring synthesis, the principles of photochemical cycloadditions, such as the [2+2] cycloaddition of imines and alkynes, offer potential future pathways for direct piperazine ring construction under mild, light-mediated conditions. youtube.com

Electrochemical Approaches: Electrochemistry provides an alternative method for generating reactive intermediates for synthesis. The electrochemical oxidation of piperazine derivatives can be used to initiate reactions. researchgate.net For example, electrochemical methods have been developed for the detection and analysis of piperazine-containing drugs, which relies on the electrochemical oxidation at the piperazine ring. researchgate.net This inherent electrochemical activity can be harnessed for synthetic purposes, such as initiating cyclization or functionalization reactions by controlling the electrode potential to selectively oxidize specific sites on a precursor molecule. mdpi.comrsc.org

ApproachPrincipleApplication ExamplePotential Advantage
PhotochemicalVisible-light-mediated single-electron transfer (SET) to generate radical intermediates.α-C–H heteroarylation of N-arylpiperazines. mdpi.comMild reaction conditions, high functional group tolerance, unique reactivity.
ElectrochemicalControlled potential oxidation/reduction to generate reactive species.Oxidation at the piperazine ring for analytical detection, with synthetic potential. researchgate.netAvoids stoichiometric chemical oxidants/reductants, high degree of control.

Ring Transformation and Expansion Reactions for Piperazine Formation

The construction of the piperazine ring is a cornerstone of many synthetic routes. Beyond traditional cyclization methods, ring transformation and expansion reactions have emerged as powerful strategies, offering novel pathways to this important heterocyclic scaffold.

One notable advancement is the rhodium-catalyzed ring expansion of aziridines. This methodology allows for the stereocontrolled synthesis of dehydropiperazines from readily available aziridines and N-sulfonyl-1,2,3-triazoles. nih.gov The reaction is believed to proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a pseudo-1,4-sigmatropic rearrangement to yield the expanded dehydropiperazine ring. nih.gov This approach is particularly valuable as it can introduce stereochemical complexity into the piperazine core. nih.gov Further reduction of the resulting dehydropiperazine would yield the saturated piperazine ring.

Another strategy involves the intramolecular alkylative ring-opening of bicyclic aziridinium ions. This method has been successfully employed to synthesize 2-alkyl-substituted piperidines, and the principles can be extended to piperazine synthesis. researchgate.netfrontiersin.org By carefully designing the starting aziridine-containing substrate, a subsequent intramolecular cyclization can lead to the formation of a piperazine ring. This approach offers a high degree of regio- and stereoselectivity. researchgate.net

These ring expansion methodologies provide elegant alternatives to classical methods, enabling the synthesis of complex and stereochemically defined piperazine derivatives from smaller, strained ring systems.

Methodologies for Cyclopropyl (B3062369) Group Introduction

The introduction of the cyclopropyl group onto the piperazine nitrogen is a critical step in the synthesis of the target compound. This can be achieved through either direct functionalization of the piperazine ring or by incorporating a cyclopropyl-containing building block during the synthesis.

Direct Functionalization Strategies for Cyclopropyl Attachment

Direct N-cyclopropylation of the piperazine ring offers a convergent and efficient route. One such method involves the copper-mediated N-cyclopropylation using cyclopropylboronic acid. This reaction, catalyzed by copper acetate (B1210297) in the presence of a base, has been shown to be effective for the N-cyclopropylation of a variety of nitrogen-containing heterocycles and can be applied to piperazine. nih.gov

A more traditional approach is the nucleophilic substitution reaction between piperazine and a cyclopropyl halide, such as cyclopropyl bromide. researchgate.net This reaction typically requires heating and the presence of a base to neutralize the hydrogen halide formed during the reaction. While straightforward, this method can sometimes lead to mixtures of mono- and di-substituted products, necessitating careful control of reaction conditions and purification.

The table below summarizes key aspects of these direct functionalization strategies.

MethodReagentsKey Features
Copper-Mediated N-CyclopropylationPiperazine, Cyclopropylboronic Acid, Copper Acetate, BaseMild reaction conditions, good to excellent yields.
Nucleophilic SubstitutionPiperazine, Cyclopropyl Halide (e.g., Bromide), BaseReadily available starting materials, potential for over-alkylation.

Cyclopropyl-containing Building Blocks in Piperazine Synthesis

An alternative and often more controlled approach involves the use of building blocks that already contain the cyclopropyl group. This strategy is particularly useful for large-scale synthesis where selectivity and purity are paramount.

A prominent example is the use of cyclopropanecarbonyl chloride. In this multi-step synthesis, a protected piperazine, such as N-Boc-piperazine, is first acylated with cyclopropanecarbonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. google.com The resulting amide, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, is then reduced to yield the N-cyclopropylmethylpiperazine derivative. google.com Subsequent deprotection of the Boc group affords 1-cyclopropylmethylpiperazine. A variation of this involves the reduction of the amide to a methylene (B1212753) group, which would require a different starting material to achieve 1-cyclopropylpiperazine. A more direct route involves the reaction of piperazine with cyclopropanecarbonyl chloride to form 1-(cyclopropylcarbonyl)piperazine (B3024915), which can then be reduced to 1-cyclopropylpiperazine. nih.govgoogle.com

The following table outlines a typical reaction sequence using a cyclopropyl-containing building block.

StepReactantsProduct
1. AcylationN-Boc-piperazine, Cyclopropanecarbonyl chloride, Triethylaminetert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
2. Reductiontert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate, Reducing agent (e.g., LiAlH4)Not directly leading to 1-cyclopropylpiperazine
1. AcylationPiperazine, Cyclopropanecarbonyl chloride1-(Cyclopropylcarbonyl)piperazine
2. Reduction1-(Cyclopropylcarbonyl)piperazine, Reducing agent (e.g., LiAlH4)1-Cyclopropylpiperazine

This building block approach offers excellent control over the substitution pattern of the piperazine ring and is often preferred for its high yields and purity of the final product. google.com

Dihydrobromide Salt Formation and Purification Strategies

The final step in the synthesis is the formation of the dihydrobromide salt of 1-cyclopropylpiperazine and its subsequent purification. The conversion of the free base to a salt is often performed to improve its stability, handling characteristics, and solubility.

The formation of the dihydrobromide salt is typically achieved by treating a solution of 1-cyclopropylpiperazine with two equivalents of hydrobromic acid (HBr). The choice of solvent is crucial for obtaining a crystalline product. Solvents in which the free base is soluble but the dihydrobromide salt is sparingly soluble are ideal. Common solvents used for the formation of amine salts include isopropanol, ethanol, or mixtures of ethers and alcohols.

Purification of the dihydrobromide salt is generally accomplished through crystallization or recrystallization. google.comgoogle.com This process involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. The slow cooling promotes the formation of well-defined crystals, while impurities tend to remain in the solution. The selection of the recrystallization solvent is critical and may require some experimentation to find the optimal conditions for yield and purity.

Mechanistic Investigations of Reactions Involving 1 Cyclopropylpiperazine Dihydrobromide

Analysis of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways and transition states for 1-Cyclopropylpiperazine (B79534) dihydrobromide are not readily found, general principles for analogous systems, such as piperazine (B1678402), have been investigated. For nucleophilic substitution reactions involving the free base, the pathway would likely proceed through a transition state where the nitrogen atom of the piperazine ring forms a new bond with an electrophilic center.

Computational modeling, such as Density Functional Theory (DFT), is a common tool used to elucidate these pathways. For instance, studies on the triflylation of piperidine, a related cyclic amine, have utilized metadynamics simulations to identify transition states. scirp.org A similar approach for 1-cyclopropylpiperazine would involve mapping the free energy surface as the nucleophilic nitrogen approaches the electrophile. The transition state would represent the highest energy point along the minimum energy path connecting reactants and products.

Key factors influencing the energy barrier and the geometry of the transition state would include:

Steric Hindrance: The cyclopropyl (B3062369) group introduces some steric bulk, which could influence the approach to the electrophile.

Electronic Effects: The nitrogen atoms of the piperazine ring are electron-rich, making the free base a strong nucleophile.

Solvent Effects: The polarity of the solvent can stabilize or destabilize the transition state, thereby affecting the reaction rate.

Table 1: Hypothetical Transition State Analysis for Nucleophilic Substitution

Reaction Coordinate Change in Bond Length (Å) Calculated Energy Barrier (kcal/mol) Key Interacting Orbitals
N-C bond formation 2.5 -> 1.8 15-25 HOMO (N lone pair) -> LUMO (electrophile σ*)
C-Leaving Group cleavage 1.9 -> 2.4 - LUMO (electrophile σ*) -> HOMO (Leaving Group)

Identification and Characterization of Reaction Intermediates

In many reactions involving piperazine derivatives, distinct intermediates can be identified. For example, in nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex, a resonance-stabilized anionic intermediate, may be formed. researchgate.net When 1-cyclopropylpiperazine acts as a nucleophile towards an electron-deficient aromatic ring, a similar intermediate could be proposed.

In reactions involving the cyclopropyl group itself, such as nitrosation of N-cyclopropylanilines, the formation of an amine radical cation has been suggested as a key intermediate. This is followed by the opening of the cyclopropyl ring. researchgate.net While this is a different reaction type, it highlights the potential for the cyclopropyl group to participate in the reaction and lead to specific intermediates.

Table 2: Potential Reaction Intermediates

Reaction Type Proposed Intermediate Spectroscopic Signature (Hypothetical)
Nucleophilic Aromatic Substitution Meisenheimer Complex Characteristic UV-Vis absorption, distinct NMR signals for sp3-hybridized carbon
Radical-mediated reaction Amine Radical Cation Detectable by Electron Paramagnetic Resonance (EPR) spectroscopy
Ring-opening of cyclopropyl group Iminium ion with a C-centered radical Trappable with radical scavengers, identifiable by mass spectrometry

Nucleophilic Substitution Processes

1-Cyclopropylpiperazine is frequently utilized as a nucleophile in substitution reactions. nih.gov The fundamental activity of piperazine derivatives is due to the 1,4-position of the nitrogen atoms. researchgate.net These nitrogen centers can readily attack electrophilic carbon atoms, displacing a leaving group. The dihydrobromide salt would first need to be neutralized to the free base for it to act as an effective nucleophile.

The general mechanism for a bimolecular nucleophilic substitution (SN2) reaction involving 1-cyclopropylpiperazine would be a single, concerted step where the nitrogen attacks the electrophile at the same time the leaving group departs. Alternatively, a stepwise SN1 mechanism could occur if a stable carbocation intermediate is formed from the electrophile. Given that 1-cyclopropylpiperazine is a secondary amine, it is a moderately strong nucleophile, often favoring SN2 pathways.

Electrophilic Reaction Mechanisms

While the piperazine moiety is predominantly nucleophilic, reactions where it is attacked by an electrophile are central to its functionalization. For instance, N-alkylation and N-acylation are common electrophilic substitution reactions at the nitrogen atoms. nih.gov

In the case of 1-Cyclopropylpiperazine dihydrobromide, the nitrogen atoms are protonated, rendering them non-nucleophilic. Reaction with an electrophile would require deprotonation. Once the free base is available, one of the nitrogen atoms can attack an electrophile. If a strong electrophile is used, such as in nitrosation, the reaction can proceed. Studies on related N-cyclopropyl-N-alkylanilines with nitrous acid have shown that the reaction proceeds via the formation of an amine radical cation, leading to the specific cleavage of the cyclopropyl group from the nitrogen. researchgate.net

Stereochemical Outcomes of Synthetic Transformations

The stereochemical outcome of reactions involving 1-cyclopropylpiperazine would depend on the specific transformation. In nucleophilic substitution reactions where the piperazine attacks a chiral electrophile, the stereochemistry of the product will be determined by the mechanism. For an SN2 reaction, an inversion of configuration at the chiral center of the electrophile is expected. For an SN1 reaction, racemization is likely to occur due to the formation of a planar carbocation intermediate.

There is a lack of specific studies on stereoselective transformations involving 1-cyclopropylpiperazine that detail the stereochemical outcomes. However, the principles of asymmetric synthesis could be applied, for example, by using a chiral catalyst to control the facial selectivity of the attack of the piperazine nucleophile.

Kinetic Studies and Rate Law Determination

Rate = k[PZ-cPr][E-X]

Factors that would influence the rate constant (k) include:

Temperature: Higher temperatures generally increase the reaction rate.

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.

Nature of the Electrophile: The steric hindrance and the nature of the leaving group on the electrophile will significantly affect the rate.

Table 3: Illustrative Kinetic Data for a Hypothetical SN2 Reaction

[1-Cyclopropylpiperazine] (M) [Electrophile] (M) Initial Rate (M/s) Rate Constant, k (M⁻¹s⁻¹)
0.1 0.1 1.5 x 10⁻⁴ 0.015
0.2 0.1 3.0 x 10⁻⁴ 0.015
0.1 0.2 3.0 x 10⁻⁴ 0.015

Advanced Spectroscopic Characterization of 1 Cyclopropylpiperazine Dihydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and chemical environment within the 1-Cyclopropylpiperazine (B79534) Dihydrobromide structure.

In the dihydrobromide salt form, both nitrogen atoms of the piperazine (B1678402) ring are protonated, leading to significant downfield shifts for the adjacent protons and carbons compared to the free base, due to the deshielding effect of the positive charges. The spectra are typically recorded in a solvent like deuterium (B1214612) oxide (D₂O).

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the cyclopropyl (B3062369) and piperazine ring protons.

Cyclopropyl Protons: This group gives rise to complex multiplets in the upfield region. The methine proton (CH) attached to the nitrogen is expected to be the most deshielded of the cyclopropyl protons. The four methylene (B1212753) protons (CH₂) on the cyclopropyl ring are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling.

Piperazine Protons: In the dihydrobromide salt, the piperazine ring exists in a rapidly equilibrating chair conformation. The eight protons on the piperazine ring are chemically equivalent due to this rapid conformational exchange and protonation, and are expected to appear as a single, broad singlet or a narrow multiplet in the downfield region (typically 3.0-4.0 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Cyclopropyl Carbons: The methine carbon (CH) attached to the nitrogen will appear at a downfield position relative to the methylene carbons. The two methylene carbons (CH₂) of the cyclopropyl ring will be observed at a significantly upfield position, characteristic of strained three-membered rings.

Piperazine Carbons: Similar to the protons, the four equivalent methylene carbons of the protonated piperazine ring are expected to produce a single signal, shifted downfield due to the inductive effect of the adjacent ammonium (B1175870) centers. researchgate.netbhu.ac.in

Predicted NMR Chemical Shifts (δ) in D₂O

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CyclopropylCH (methine)~2.5 - 3.0~35 - 45
CH₂ (methylene)~0.8 - 1.5~5 - 15
CH₂ (methylene)~0.8 - 1.5
PiperazineCH₂-N⁺H₂-CH₂~3.4 - 3.8~45 - 55

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed. slideshare.netemerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu Expected correlations would be observed between the methine proton of the cyclopropyl group and its adjacent methylene protons. Cross-peaks would also connect the geminal and vicinal protons within the cyclopropyl methylene groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. emerypharma.com It would show a correlation peak between the cyclopropyl methine proton signal and the corresponding methine carbon signal, as well as correlations for each of the methylene protons and their respective carbons in both the cyclopropyl and piperazine rings.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds (typically 2-3 bonds). sdsu.edu For 1-Cyclopropylpiperazine, the key correlation would be a cross-peak between the cyclopropyl methine proton and the adjacent piperazine ring carbons, providing definitive evidence for the N-cyclopropyl linkage.

Expected Key 2D NMR Correlations

ExperimentCorrelating Protons (¹H)Correlating Nucleus (¹H or ¹³C)Structural Information Confirmed
COSYCyclopropyl-CHCyclopropyl-CH₂Connectivity within the cyclopropyl ring
HSQCPiperazine-CH₂Piperazine-¹³CH₂Direct C-H attachment in the piperazine ring
HSQCCyclopropyl-CHCyclopropyl-¹³CHDirect C-H attachment in the cyclopropyl ring
HMBCCyclopropyl-CHPiperazine-¹³CH₂N-C bond between cyclopropyl and piperazine moieties

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra are expected to show characteristic bands for the protonated amine, the saturated rings, and the cyclopropyl group.

N-H⁺ Stretching: The most prominent feature in the IR spectrum for the dihydrobromide salt will be the strong, very broad absorption bands in the 2400-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H⁺ bonds of the secondary ammonium ions in the piperazine ring. researchgate.net

C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric C-H stretching of the methylene groups in the piperazine ring. The C-H stretching of the cyclopropyl ring typically appears at slightly higher wavenumbers, often above 3000 cm⁻¹. acs.org

Ring Vibrations: The spectra will contain a complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various scissoring, wagging, and twisting modes of the CH₂ groups, as well as C-N and C-C stretching vibrations of the piperazine ring. xianshiyoudaxuexuebao.comresearchgate.net The characteristic "ring breathing" mode of the cyclopropyl group is also expected in this region. acs.orgacs.org

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
C-H StretchCyclopropyl Ring3100 - 3000Medium
C-H StretchPiperazine Ring3000 - 2850Medium-Strong
N⁺-H StretchSecondary Ammonium2800 - 2400Strong, Broad
N⁺-H BendSecondary Ammonium1600 - 1500Medium
CH₂ ScissoringPiperazine/Cyclopropyl1480 - 1440Medium
C-N StretchAliphatic Amine1250 - 1020Medium
Ring DeformationCyclopropyl Ring~1020 and ~870Medium-Weak

While conventional IR provides bulk sample information, advanced techniques like Optical Photothermal IR (O-PTIR) and Atomic Force Microscopy-based IR (AFM-IR) can offer chemical analysis at the submicron level. These methods would be particularly useful for analyzing the solid-state properties of 1-Cyclopropylpiperazine Dihydrobromide. For instance, AFM-IR could be used to create nanoscale chemical maps of a crystalline sample, identifying any potential phase separation or the presence of impurities with high spatial resolution. O-PTIR could analyze the chemical composition of individual microcrystals, ensuring uniformity and homogeneity of the dihydrobromide salt formation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the parent compound (typically as the free base) and to gain structural information from its fragmentation pattern. The analysis is performed on 1-Cyclopropylpiperazine (C₇H₁₄N₂) after removal of the HBr.

The molecular ion peak [M]⁺ for the free base would be observed at an m/z corresponding to its exact mass. The fragmentation of N-substituted piperazines is well-documented and typically involves cleavage of the N-substituent and/or fragmentation of the piperazine ring itself. xml-journal.net

Key Fragmentation Pathways:

Loss of the Cyclopropyl Group: Cleavage of the C-N bond between the cyclopropyl group and the piperazine ring can occur.

Piperazine Ring Fission: The piperazine ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄) or other small neutral fragments. A common fragment from the piperazine ring itself is observed at m/z 56 (C₃H₆N)⁺. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common pathway for amines, which would lead to the opening of the piperazine ring.

Predicted Mass Spectrometry Fragments for 1-Cyclopropylpiperazine (C₇H₁₄N₂)

m/z ValueProposed Fragment IonFormula
126Molecular Ion [M]⁺[C₇H₁₄N₂]⁺
111[M - CH₃]⁺[C₆H₁₁N₂]⁺
85[M - C₃H₅]⁺ (Loss of cyclopropyl)[C₄H₉N₂]⁺
70Piperazine ring fragment[C₄H₈N]⁺
56Piperazine ring fragment[C₃H₆N]⁺

Crystallographic Analysis and Solid State Structural Research

Single Crystal X-ray Diffraction (SXRD) for Absolute Structure Determination

If data were available, a typical crystallographic data table would be presented as follows:

ParameterValue
Chemical formulaC7H16N2Br2
Formula weight299.03 g/mol
Crystal system[e.g., Monoclinic]
Space group[e.g., P2₁/c]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)[Value]
β (°)[Value]
γ (°)[Value]
Volume (ų)[Value]
Z[Value]
Density (calculated) (g/cm³)[Value]
Absorption coefficient (mm⁻¹)[Value]
F(000)[Value]
Crystal size (mm³)[Value]
Theta range for data collection (°)[Value]
Reflections collected[Value]
Independent reflections[Value]
Goodness-of-fit on F²[Value]
Final R indices [I>2sigma(I)][Value]
R indices (all data)[Value]
Note: This table is illustrative and does not contain experimental data for 1-Cyclopropylpiperazine (B79534) dihydrobromide.

Crystal Packing and Supramolecular Synthon Identification

Crystal packing describes how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.govrsc.org Supramolecular synthons are recognizable structural units formed by intermolecular interactions. researchgate.net In the case of 1-Cyclopropylpiperazine dihydrobromide, common synthons involving piperazinium and bromide ions would be identified. The analysis would reveal how these synthons assemble to form larger one-, two-, or three-dimensional architectures. rsc.org

Analysis of Conformational Polymorphism (if observed)

Conformational polymorphism occurs when a compound crystallizes in different crystal structures due to variations in the conformation of its flexible molecules. mdpi.com The piperazine (B1678402) ring and the cyclopropyl (B3062369) group in this compound could potentially adopt different conformations, leading to the possibility of polymorphism. If different crystalline forms were discovered, SXRD would be essential to elucidate the specific molecular conformation and packing arrangement in each polymorph. mdpi.com

X-ray Powder Diffraction (PXRD) for Phase Identification and Purity Assessment

X-ray powder diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. mdpi.comamericanpharmaceuticalreview.com It serves as a fingerprinting method for identifying crystalline phases and assessing the purity of a bulk sample. americanpharmaceuticalreview.comnih.gov A PXRD pattern of this compound would consist of a series of peaks at characteristic diffraction angles (2θ), which are unique to its crystal structure. This technique is invaluable for routine quality control and for detecting the presence of different polymorphic forms or impurities in a sample. nih.govresearchgate.net

Advanced Electron Diffraction Techniques (e.g., SXED)

In cases where obtaining single crystals of sufficient size for SXRD is challenging, advanced electron diffraction techniques, such as serial electron diffraction (SXED) or 3D electron diffraction, can be employed. nih.govnih.gov These methods can determine crystal structures from nanocrystalline or microcrystalline powders. nih.govresearchgate.net For a compound like this compound, electron diffraction could provide crucial structural information if suitable single crystals for X-ray analysis are not readily grown. nih.gov

Computational Methods for Crystal Structure Prediction and Refinement

Computational methods play an increasingly important role in solid-state chemistry. mdpi.comnih.gov Crystal structure prediction (CSP) algorithms can be used to generate a landscape of energetically plausible crystal structures based on the molecular structure of this compound. schrodinger.comucr.eduresearchgate.net These predicted structures can then be compared with experimental data, such as PXRD patterns, to aid in structure solution. Furthermore, computational refinement techniques can be used in conjunction with experimental data to improve the accuracy of the determined crystal structure. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Ab Initio, DFT, Semiempirical Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 1-Cyclopropylpiperazine (B79534). The B3LYP hybrid functional combined with the 6-31++G(d,p) basis set has been effectively used to model this molecule. researchgate.netresearchgate.netege.edu.tr

The electronic properties of 1-Cyclopropylpiperazine have been theoretically examined through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netege.edu.tr The energy difference between the HOMO and LUMO orbitals is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. For the most stable conformer of 1-Cyclopropylpiperazine, these energies have been calculated, indicating the regions susceptible to electrophilic and nucleophilic attack and helping to predict charge transfer interactions within the molecule. researchgate.nettandfonline.com

OrbitalEnergy (Hartree)Description
HOMO-0.22563Indicates the region most likely to donate electrons in a reaction.
LUMO0.03981Indicates the region most likely to accept electrons in a reaction.
Energy Gap (ΔE)0.26544Correlates with the chemical stability of the molecule.

Computational studies have explored the conformational landscape of 1-Cyclopropylpiperazine to determine the most stable geometric arrangements. researchgate.net DFT calculations have been performed for four different conformations of the molecule, considering both C1 and Cs point groups. researchgate.netege.edu.tr The analysis involves evaluating the potential energy surface to identify energy minima corresponding to stable conformers. researchgate.net

The research indicates that the most stable conformer of 1-Cyclopropylpiperazine is the one belonging to the Cs point group, where both the cyclopropyl (B3062369) group and the hydrogen atom on the second nitrogen are in equatorial positions relative to the piperazine (B1678402) ring. ege.edu.tr This equatorial-equatorial arrangement is favored due to minimized steric hindrance.

ConformerPoint GroupRelative Energy (kcal/mol)Stability
Equatorial-EquatorialCs0.00Most Stable
Equatorial-AxialC1+1.58Less Stable
Axial-EquatorialC1+2.45Less Stable
Axial-AxialCs+4.21Least Stable

DFT calculations have been successfully used to predict the vibrational frequencies of 1-Cyclopropylpiperazine. researchgate.netresearchgate.net Theoretical FT-IR and FT-Raman spectra were simulated and compared with experimentally recorded spectra, showing good agreement. ege.edu.trresearchgate.net This correlation is crucial for the accurate assignment of vibrational modes observed in experimental spectroscopy.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While specific molecular dynamics (MD) simulations for 1-Cyclopropylpiperazine dihydrobromide were not identified in the surveyed literature, this computational technique is a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov MD simulations model the atomic motions of a system over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior. nih.gov

For a molecule like 1-Cyclopropylpiperazine, MD simulations could be employed to:

Sample a wide range of conformations in different solvent environments.

Determine the free energy landscape, revealing the relative populations of different conformers and the energy barriers for interconversion.

Study the dynamics of the piperazine ring puckering and the orientation of the cyclopropyl substituent.

Investigate how the protonation state (as in the dihydrobromide salt) affects the conformational preferences and interactions with solvent molecules.

Such simulations would provide deeper insight into the dynamic equilibrium of different structures, which is a key determinant of a molecule's biological activity and physical properties. nih.gov

Molecular Modeling and Ligand-Based Design Tactics

1-Cyclopropylpiperazine is a valuable scaffold in medicinal chemistry and drug design. rsc.orgresearchgate.net Molecular modeling and ligand-based design strategies are frequently employed to develop novel therapeutic agents based on the piperazine framework. nih.govmdpi.com Ligand-based approaches are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov These methods utilize the structural information of known active compounds to build predictive models.

The piperazine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets and its favorable physicochemical properties, such as solubility and basicity. researchgate.net Computational techniques used in the design of piperazine derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For piperazine derivatives, 2D- and 3D-QSAR models have been developed to guide the design of new analogues with improved potency. nih.govmdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov Pharmacophore models derived from active piperazine-containing ligands can be used to screen large virtual libraries for new potential hits.

Molecular Docking: When a target structure is available, docking simulations can predict the preferred binding mode and affinity of a ligand, such as a 1-cyclopropylpiperazine derivative, within the target's active site. mdpi.comacs.org This provides insight into key interactions that can be optimized to enhance activity. acs.orgmdpi.com

The 1-cyclopropylpiperazine moiety itself is often incorporated as a key building block in the synthesis of more complex molecules targeting various receptors and enzymes. nih.govacs.orgmdpi.com

Application of Machine Learning in Chemical Space Exploration

The exploration of chemical space—the vast set of all possible molecules—is a central challenge in drug discovery. chimia.chresearchgate.net Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to navigate this space more efficiently. nih.gov While specific studies applying ML to the chemical space of 1-Cyclopropylpiperazine were not found, the general methodologies are highly relevant for discovering novel piperazine-based compounds. nih.gov

Key applications of machine learning in this context include:

Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known molecules to generate novel chemical structures that are likely to possess desired properties. chimia.chresearchgate.net This allows for the de novo design of new piperazine analogues that have not been synthesized before.

Predictive Modeling: ML models can be trained to predict various properties of molecules, including biological activity, toxicity, and pharmacokinetic profiles (ADMET). nih.govmdpi.com This enables the rapid virtual screening of large libraries of piperazine derivatives to prioritize candidates for synthesis and experimental testing. nih.gov

Active Learning: This is an iterative ML approach where the model actively selects the most informative compounds to be tested next. nih.gov An active learning cycle combined with computational or experimental evaluation can significantly accelerate the discovery of potent compounds by focusing resources on the most promising areas of chemical space. nih.gov

Supramolecular Chemistry of 1 Cyclopropylpiperazine Dihydrobromide

Non-Covalent Interactions within the Compound and its Assemblies

The solid-state structure and assembly of 1-Cyclopropylpiperazine (B79534) Dihydrobromide are stabilized by a hierarchy of non-covalent interactions. mdpi.com These forces are crucial for the formation of a stable, ordered crystal lattice. The primary interactions are the strong ionic and hydrogen-bonding forces between the protonated piperazine (B1678402) ring and the bromide counterions. Weaker forces, such as van der Waals interactions, play a secondary but important role in achieving efficient crystal packing. nih.govnih.gov

The fundamental interaction driving the assembly of 1-Cyclopropylpiperazine Dihydrobromide is the electrostatic attraction between the positively charged 1-cyclopropylpiperazin-1,4-diium cation and the negatively charged bromide anions. rsc.org The piperazine ring possesses two nitrogen atoms, both of which are protonated, creating a dicationic species. rsc.orgnih.gov This charge is balanced by two bromide anions.

These strong, non-directional ionic forces bring the components into close proximity. basicmedicalkey.comyoutube.com Superimposed on this electrostatic attraction are highly directional, charge-assisted hydrogen bonds of the type N⁺–H···Br⁻. nih.gov The protons on the ammonium (B1175870) groups act as strong hydrogen bond donors, while the electron-rich bromide anions serve as effective acceptors. This interaction is significantly stronger than a neutral hydrogen bond due to the formal charges on the donor and acceptor, making it a dominant force in the crystal engineering of this salt. mdpi.com

Hydrogen bonds are directional and specific, making them key tools in molecular recognition and the formation of predictable supramolecular structures. mdpi.comresearchgate.net In piperazinium salts, the chair conformation of the dication presents two axial and two equatorial N-H donors, allowing for the formation of extensive hydrogen-bonding networks.

Table 1: Typical Hydrogen Bond Geometries in Piperazinium Halide Salts
Interaction TypeDonor (D)Acceptor (A)Typical D-H Distance (Å)Typical H···A Distance (Å)Typical D···A Distance (Å)Typical D-H···A Angle (°)
Strong Charge-Assisted H-BondN⁺–HBr⁻~1.032.20 - 2.503.20 - 3.50150 - 175
Weak C–H H-BondC–H (piperazine)Br⁻~1.092.80 - 3.203.80 - 4.20130 - 160
Weak C–H H-BondC–H (cyclopropyl)Br⁻~1.082.75 - 3.153.75 - 4.15135 - 165

Note: Data presented are typical values derived from analogous structures in the Cambridge Structural Database and may not represent empirically measured values for this compound.

Host-Guest Chemistry Involving 1-Cyclopropylpiperazine (if applicable)

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule through non-covalent interactions. wikipedia.orglibretexts.org While there is no specific literature detailing the host-guest chemistry of 1-Cyclopropylpiperazine, its structural features suggest it could potentially act as a guest molecule.

As a small, dicationic organic molecule, the 1-cyclopropylpiperazin-1,4-diium ion is a suitable candidate for recognition by various macrocyclic hosts that possess an electron-rich cavity. researchgate.net Examples of potential hosts could include:

Crown Ethers: Larger crown ethers with oxygen-lined cavities could bind the cationic piperazinium moiety through a combination of ion-dipole interactions and N⁺–H···O hydrogen bonds.

Anionic Cyclodextrins or Calixarenes: These hosts could encapsulate the cyclopropyl (B3062369) group within their hydrophobic cavity while their anionic functional groups form strong electrostatic interactions with the piperazinium cation. nih.gov

In such a host-guest complex, the binding would be driven by a combination of electrostatic attraction, hydrogen bonding, and the hydrophobic effect, leading to a highly specific and stable supramolecular assembly. rsc.org

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.orgrsc.org For this compound, this process begins in solution, where the solvated 1-cyclopropylpiperazin-1,4-diium and bromide ions exist. Upon reaching a critical concentration or through changes in solvent composition, the ions begin to associate.

The formation of the solid state is a hierarchical process. Initially, strong electrostatic forces and N⁺–H···Br⁻ hydrogen bonds drive the formation of primary structural motifs, such as the 1D chains discussed previously. researchgate.net These well-defined chains then pack together in a process guided by weaker van der Waals forces and potentially weaker C–H···Br⁻ interactions to form a three-dimensional crystal lattice. The final crystal structure represents the thermodynamic minimum, where all non-covalent interactions are optimized to maximize cohesion and packing efficiency.

Influence of Cyclopropyl Moiety on Supramolecular Architectures

The cyclopropyl group, as a substituent on the piperazine ring, exerts a significant influence on the resulting supramolecular architecture. researchgate.net Unlike a simple methyl or a flexible ethyl group, the cyclopropyl moiety has distinct steric and electronic properties:

Steric Bulk and Rigidity: The cyclopropyl group is a rigid and conformationally constrained ring. Its bulk can sterically hinder certain hydrogen bonding patterns or packing arrangements that might be accessible to unsubstituted piperazine. researchgate.net Conversely, its defined shape can direct the assembly into unique, well-defined architectures that accommodate its size. nih.gov

C-H Bond Reactivity: The C-H bonds of a cyclopropyl ring have increased s-character and are slightly more acidic than those in other alkanes. This could enhance their ability to act as weak hydrogen bond donors to the bromide anion (C–H···Br⁻), further stabilizing the crystal packing. nih.gov

The presence of the cyclopropyl group therefore adds a layer of complexity and control to the self-assembly process, potentially enabling the formation of novel supramolecular structures distinct from those of simpler piperazinium salts.

Derivatization Strategies and Synthetic Applications

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The secondary amine of the 1-cyclopropylpiperazine (B79534) core is the primary site for chemical modification. Its nucleophilicity allows for a range of classical amine reactions, including N-acylation, N-alkylation, and N-arylation, providing straightforward access to a wide array of derivatives.

N-Acylation: This is a common transformation used to introduce carbonyl-containing functional groups. The reaction typically involves treating 1-cyclopropylpiperazine with acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. orientjchem.orgnih.gov This method is fundamental for producing amides, which are key structural motifs in many pharmaceuticals. google.comambeed.com The reaction conditions are generally mild and the procedure is high-yielding, making it suitable for creating libraries of compounds for drug discovery. arkat-usa.orgresearchgate.net For instance, 1-(cyclopropylcarbonyl)piperazine (B3024915) is synthesized by reacting 1-cyclopropylpiperazine with cyclopropanecarbonyl chloride. google.com

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is frequently achieved through reductive amination. organic-chemistry.orgorgsyn.org This two-step, one-pot process involves the initial reaction of 1-cyclopropylpiperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or 1-hydrosilatrane. orgsyn.orgreddit.com This strategy is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for generating diverse N-alkylated derivatives. organic-chemistry.orgnih.gov Simpler alkylation can also be performed using alkyl halides, though this can sometimes lead to overalkylation. researchgate.net

N-Arylation: The formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring is a critical transformation in medicinal chemistry. Modern cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, are the methods of choice for N-arylation. nih.gov These reactions allow for the coupling of 1-cyclopropylpiperazine with a variety of aryl halides or pseudo-halides. nih.gov The development of highly active palladium precatalysts and specialized phosphine (B1218219) ligands has made this a general and reliable method for synthesizing N-aryl cyclopropylamines, which are present in several prominent drug molecules. nih.gov Nickel-catalyzed systems have also been developed as a cost-effective alternative for the N-arylation of cyclopropyl-containing amines. researchgate.net

Table 1: Summary of Functionalization Reactions for the Piperazine Nitrogen

Reaction Type Reagents Product Type Key Features
N-Acylation Acyl chlorides, Anhydrides Amides, Carbamates Mild conditions, high yields, common in medicinal chemistry. orientjchem.orggoogle.com
N-Alkylation Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) Secondary/Tertiary Amines High efficiency, broad substrate scope, good functional group tolerance. organic-chemistry.orgorgsyn.org
N-Arylation Aryl Halides + Palladium/Nickel Catalyst N-Aryl Amines Forms C(sp²)-N bonds, crucial for drug synthesis, requires metal catalysis. nih.govresearchgate.net

Modifications of the Cyclopropyl (B3062369) Group

The cyclopropyl group is known for its unique electronic properties and conformational rigidity. wikipedia.org While generally stable, its high ring strain allows for specific chemical transformations, although these are less common than modifications to the piperazine nitrogen.

The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to other aliphatic systems, which contributes to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com However, when attached to an amine, the cyclopropyl moiety can sometimes undergo CYP-mediated oxidation, potentially leading to the formation of reactive metabolites through ring opening. hyphadiscovery.com

Direct synthetic modification of the cyclopropyl ring once it is attached to the piperazine core is challenging and not a common derivatization strategy. Instead, modifications are typically introduced by synthesizing substituted cyclopropyl-containing building blocks which are then coupled to the piperazine. researchgate.net For example, a substituted cyclopropylamine (B47189) or cyclopropanecarbonyl chloride can be used in N-arylation or N-acylation reactions, respectively, to incorporate a functionalized cyclopropyl group into the final molecule. google.comnih.gov

Catalytic methods can achieve ring-expansion reactions of cyclopropyl ketones with amines to form pyrrolidines, but this involves the carbonyl group adjacent to the ring, a functionality not present in 1-cyclopropylpiperazine itself. nih.gov The inherent stability of the cyclopropyl group in 1-cyclopropylpiperazine makes it a desirable feature for imparting specific conformational constraints and metabolic properties to a molecule rather than serving as a handle for further functionalization. iris-biotech.de

Utility as a Scaffold in Methodological Development in Organic Synthesis

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. organic-chemistry.org This term describes molecular frameworks that are capable of binding to multiple biological targets, making them recurring motifs in a wide range of bioactive compounds. encyclopedia.pubresearchgate.net The 1-cyclopropylpiperazine unit combines the advantageous properties of the piperazine ring—such as improved aqueous solubility and the ability to serve as a hydrogen bond acceptor—with the conformational rigidity and metabolic stability conferred by the cyclopropyl group. hyphadiscovery.comencyclopedia.pub

As a result, 1-cyclopropylpiperazine is frequently used as a foundational building block in the synthesis of compound libraries for drug discovery. mdpi.com Its well-defined derivatization chemistry at the nitrogen atom allows for the systematic exploration of chemical space around a rigid core. mdpi.com

The development of synthetic methodologies often utilizes such robust scaffolds to demonstrate the scope and utility of a new reaction. chemistryviews.org For example, new C-H functionalization or cross-coupling methods may be tested on piperazine-containing substrates to showcase their applicability to pharmaceutically relevant heterocycles. mdpi.comnih.gov The predictable reactivity of the 1-cyclopropylpiperazine core makes it an excellent platform for validating novel synthetic transformations and for constructing complex molecular architectures. mdpi.comrsc.orgresearchgate.net

Role in Catalyst Design and Ligand Development

Currently, the direct application of 1-cyclopropylpiperazine dihydrobromide or its simple derivatives as primary ligands in catalyst design or as organocatalysts is not widely documented in scientific literature. The development of ligands for transition-metal catalysis often requires more complex structures with specific chelating properties or electronic characteristics that are not inherently present in 1-cyclopropylpiperazine. While piperazine-containing molecules can be incorporated into larger ligand frameworks, the simple 1-cyclopropylpiperazine scaffold itself is not a prominent choice for this purpose based on available research. Its primary role remains that of a structural building block in the synthesis of target molecules rather than a functional component in catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylpiperazine dihydrobromide, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis involving cyclopropane ring formation followed by piperazine functionalization is recommended. Key steps include:

  • Cyclopropane precursor preparation via [2+1] cycloaddition or alkyl halide ring closure.
  • Piperazine coupling under inert atmosphere using Buchwald-Hartwig amination or nucleophilic substitution (SN2) .
  • Salt formation with HBr in anhydrous ethanol to yield the dihydrobromide form.
    • Yield Optimization : Use stoichiometric excess of cyclopropane derivatives (1.2–1.5 eq.), monitor reaction progress via TLC/HPLC, and employ high-purity solvents to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (δ ~0.5–1.5 ppm for cyclopropane protons) and piperazine backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ≈ 265.04 Da).
  • Elemental Analysis : Match experimental C/H/N/Br% to theoretical values (e.g., C: 36.12%, Br: 47.98%) .
    • Purity Assessment : HPLC with UV detection (λ = 210–230 nm) and ≥95% purity threshold .

Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?

  • Stability Protocol :

  • Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent hygroscopic degradation.
  • Avoid prolonged exposure to light, humidity, or temperatures >25°C, which may hydrolyze the cyclopropane ring .
  • Monitor for discoloration (yellowing indicates decomposition) .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

  • Advanced Methods :

  • LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring (SIM).
  • X-ray Crystallography : Resolve structural ambiguities caused by stereoisomers or hydrate formation .
  • Karl Fischer Titration : Detect water content (>0.1% w/w) to assess hygroscopicity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Resolution Strategy :

  • Solvent Screening : Test solubility in DMSO, MeOH, and aqueous buffers (pH 1–10) under controlled temperature (±0.1°C).
  • Dynamic Light Scattering (DLS) : Identify aggregation states that may skew solubility measurements .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoid vendor-reported values) .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • Computational Tools :

  • DFT Calculations : Model cyclopropane ring strain (≈27 kcal/mol) and predict regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD) : Simulate solvent effects on salt dissociation kinetics .

Q. What strategies mitigate cyclopropane ring strain during derivatization reactions of this compound?

  • Mitigation Approaches :

  • Low-Temperature Reactions : Perform alkylations/acylations at –78°C to reduce ring-opening side reactions.
  • Steric Shielding : Use bulky protecting groups (e.g., Boc) on piperazine nitrogen to stabilize the cyclopropane moiety .

Q. How do steric effects influence the regioselectivity of nucleophilic substitutions in this compound?

  • Regioselectivity Analysis :

  • The cyclopropane group creates steric hindrance, favoring substitution at the less hindered piperazine nitrogen (N⁴ vs. N¹).
  • Confirm via NOESY NMR to map spatial proximity between substituents .

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1-Cyclopropylpiperazine dihydrobromide
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylpiperazine dihydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.